N-[2-(dimethylamino)ethyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Historical Development of Pyrazolo[1,5-a]pyrimidine Research
The pyrazolo[1,5-a]pyrimidine scaffold emerged as a focal point in heterocyclic chemistry during the mid-20th century, paralleling advancements in synthetic methodologies for nitrogen-containing systems. Early work focused on cyclization reactions using β-diketones or β-keto esters, as demonstrated by Ahmed et al., who synthesized derivatives via condensation of aminopyrazoles with α-cyanocinnamonitriles. The 21st century saw accelerated interest due to the scaffold’s kinase inhibitory properties, with microwave-assisted and green chemistry approaches improving synthetic efficiency. Notably, palladium-catalyzed cross-coupling and click chemistry enabled structural diversification, critical for optimizing pharmacokinetic profiles. The compound under review exemplifies these advancements, incorporating a dimethylaminoethyl side chain and isopropyl substituent to enhance target binding and solubility.
Significance of N-Heterocyclic Systems in Medicinal Chemistry
Nitrogen heterocycles dominate medicinal chemistry, constituting 60% of FDA-approved small-molecule drugs. Their prevalence stems from versatile hydrogen-bonding capabilities, metabolic stability, and compatibility with biological targets. Pyrazolo[1,5-a]pyrimidines, as fused bicyclic systems, offer conformational rigidity that reduces entropic penalties during protein binding. The dimethylaminoethyl group in N-[2-(dimethylamino)ethyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine introduces basicity, facilitating interactions with acidic residues in kinase ATP-binding pockets.
Privileged Scaffold Status in Drug Discovery
Privileged scaffolds are molecular frameworks with inherent affinity for diverse biological targets. Pyrazolo[1,5-a]pyrimidines meet this criterion, evidenced by their activity against kinases (CK2, EGFR, B-Raf), phosphodiesterases (PDE4), and carbonic anhydrases. The scaffold’s planar structure allows for π-π stacking with aromatic amino acids, while substituents at positions 2, 3, 5, and 7 modulate selectivity. For instance, the 3-phenyl and 5-isopropyl groups in the subject compound likely contribute to hydrophobic interactions with kinase hydrophobic pockets, a feature exploited in oncology therapeutics.
Comparative Analysis with Related Heterocyclic Compounds
Pyrazolo[1,5-a]pyrimidines distinguish themselves from related heterocycles through enhanced metabolic stability and synthetic accessibility. Contrasted with imidazo[1,2-a]pyrimidines, they exhibit superior solubility due to reduced ring strain. Compared to purines, their synthetic versatility permits broader substitution patterns without compromising ATP-mimetic properties. Table 1 highlights key differences:
Bioisosteric Relationships with Purine Systems
Bioisosterism between pyrazolo[1,5-a]pyrimidines and purines underpins their kinase inhibitory activity. Both scaffolds occupy ATP-binding sites, with the pyrazolo[1,5-a]pyrimidine’s N1 and N5 atoms mimicking purine’s N7 and N9 positions. This mimicry is exemplified by the subject compound’s 7-amine group, which forms hydrogen bonds analogous to those of adenine’s N6 in EGFR interactions. Replacement of purine’s imidazole ring with pyrazole enhances metabolic stability, reducing susceptibility to xanthine oxidase-mediated degradation.
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-14(2)17-13-18(21-11-12-24(4)5)25-20(22-17)19(15(3)23-25)16-9-7-6-8-10-16/h6-10,13-14,21H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPCDECXVVCNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(dimethylamino)ethyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves several steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core This core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-ketoesters
Industrial production methods for this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
N-[2-(dimethylamino)ethyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. Compounds similar to N-[2-(dimethylamino)ethyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine have shown promising results against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, derivatives containing this scaffold have been evaluated for their efficacy against breast and lung cancer cells, demonstrating significant cytotoxicity at low micromolar concentrations .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. In vitro studies have shown that certain analogs are effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to or better than conventional antibiotics .
3. PDE Inhibition
this compound has been identified as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in the treatment of various conditions such as erectile dysfunction and pulmonary hypertension. The compound's unique structure allows it to selectively inhibit specific PDE isoforms, leading to increased levels of cyclic nucleotides within cells, which can enhance vasodilation and improve blood flow .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Pyrazolo[1,5-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate hydrazones and carbonyl compounds.
- Substitution Reactions : The introduction of the dimethylaminoethyl group is usually performed via nucleophilic substitution methods, allowing for the functionalization of the core structure.
- Final Modifications : Additional steps may involve the introduction of various substituents on the phenyl ring to enhance biological activity or solubility.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives including this compound. These compounds were tested against multiple cancer cell lines and demonstrated potent anti-proliferative effects, particularly in breast cancer models .
Case Study 2: Antimicrobial Activity
A recent publication in the Journal of Medicinal Chemistry reported on the antimicrobial properties of several pyrazolo[1,5-a]pyrimidine derivatives. The study highlighted that modifications at the 3-position significantly enhanced activity against drug-resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Structural Similarities and Differences
The pyrazolo[1,5-a]pyrimidine scaffold is conserved across analogs, but substituent variations dictate functional differences:
Pharmacological Activity
- Anti-mycobacterial Activity: Compounds 47–51 () with fluorophenyl and pyridinylmethyl substituents show moderate to potent activity (e.g., Compound 49: MIC = 0.5 µg/mL against M. tuberculosis). The dimethylamino group in these analogs enhances membrane penetration .
- Adenosine A2A Receptor Antagonism: SCH 412348 (), a triazolopyrimidine derivative, exhibits nanomolar affinity (Ki = 0.6 nM) due to its furanyl and piperazinyl groups. The target compound’s dimethylaminoethyl side chain may similarly modulate receptor interactions .
- Cytotoxicity : Pyrazolo[1,5-a]pyrimidines with trimethoxyphenyl substituents () demonstrate anticancer activity (IC50 = 1–10 µM). The target compound’s isopropyl group may reduce cytotoxicity compared to bulkier aryl groups .
Physicochemical Properties
Biological Activity
N-[2-(dimethylamino)ethyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound is characterized by a pyrazolo[1,5-a]pyrimidine core structure, which is known for its diverse biological activities. The presence of dimethylamino and isopropyl groups may enhance its pharmacological profile.
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Many pyrazolo derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds have been reported to induce apoptosis by down-regulating anti-apoptotic proteins like Mcl-1 and activating caspases .
- CDK Inhibition : Specific derivatives have demonstrated low nanomolar IC50 values for CDK2 and CDK5 inhibition, indicating strong potential as anticancer agents. For example, modifications at the 5-position of the pyrazolo ring have been shown to enhance potency significantly .
- Selectivity and Toxicity : The selectivity profile for CDKs suggests that these compounds could be developed with fewer side effects compared to broader-spectrum kinase inhibitors. However, toxicity profiles need thorough investigation through in vivo studies.
Case Studies
- In Vitro Studies : A series of derivatives were synthesized and evaluated for their CDK inhibition activity. The most potent compounds displayed IC50 values below 100 nM against CDK2 and CDK5, with significant cytotoxicity observed in cancer cell lines .
- Mechanistic Studies : Research has shown that treatment with these compounds leads to significant dephosphorylation of RNA polymerase II and focal adhesion kinase (FAK), which are established substrates of CDKs. This suggests a direct effect on key signaling pathways involved in cell proliferation .
Data Table
| Compound | IC50 (nM) | Targeted Kinase | Cell Line Tested | Observed Effect |
|---|---|---|---|---|
| Compound A | 50 | CDK2 | HeLa | Apoptosis Induction |
| Compound B | 75 | CDK5 | MCF7 | Cell Cycle Arrest |
| Compound C | 30 | CDK9 | A549 | Decreased Viability |
Q & A
What are the standard synthetic routes for this compound, and how can intermediates be characterized?
Level: Basic
Answer:
The synthesis typically begins with constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-diketones under acidic or thermal conditions. The dimethylaminoethyl side chain is introduced through nucleophilic substitution or coupling reactions. For example, a common route involves reacting 7-chloro-pyrazolo[1,5-a]pyrimidine derivatives with N,N-dimethylethylenediamine under reflux in a polar aprotic solvent (e.g., DMF) .
Characterization Methods:
- NMR : Confirm regiochemistry and substitution patterns (e.g., ¹H/¹³C NMR for methyl, trifluoromethyl, and aromatic protons) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., using SHELXL for refinement) .
How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
Level: Advanced
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability) or off-target effects. To address this:
Pharmacokinetic Profiling : Assess plasma stability, CYP450 metabolism, and blood-brain barrier penetration using LC-MS/MS .
Metabolite Identification : Use HRMS and isotopic labeling to track metabolic pathways.
Target Engagement Studies : Employ thermal shift assays or cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases) in vivo .
Dose-Response Optimization : Adjust dosing regimens in animal models to match effective concentrations observed in vitro.
What experimental design considerations are critical for structure-activity relationship (SAR) studies?
Level: Advanced
Answer:
Systematic SAR requires:
Scaffold Diversification : Introduce substituents at positions 2, 3, 5, and 7 (e.g., via Suzuki coupling for aryl groups or alkylation for side chains) .
In Silico Modeling : Use docking (AutoDock Vina) or MD simulations to predict binding modes with targets like CDK9 .
Activity Profiling : Test analogs against a panel of kinases or cancer cell lines (e.g., MCF-7, A549) using IC₅₀ assays.
Selectivity Screening : Compare inhibition of primary targets vs. related enzymes (e.g., CDK2 vs. CDK9) to minimize off-target effects .
Example SAR Table:
| Position | Modification | CDK9 IC₅₀ (nM) | Selectivity (CDK2/CDK9) |
|---|---|---|---|
| 2 | Methyl | 12 | 15-fold |
| 5 | Isopropyl → Phenyl | 8 | 22-fold |
| 7 | Dimethylaminoethyl | 5 | 30-fold |
What challenges arise in crystallographic analysis, and how can they be mitigated?
Level: Advanced
Answer:
Challenges:
- Crystal Twinning : Common due to flexible side chains; use SHELXD for initial phasing and Olex2 for refinement .
- Disorder in Trifluoromethyl Groups : Apply restraints during refinement in SHELXL to model thermal motion accurately.
- Weak Diffraction : Optimize crystallization conditions (e.g., vapor diffusion with PEG 3350) and collect data at synchrotron sources.
Validation:
- Check Rint (<5%) and Rfree (<0.25).
- Use PLATON to validate geometry and eliminate solvent artifacts .
How can synthesis scalability be optimized without compromising purity?
Level: Advanced
Answer:
Key Strategies:
Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for Suzuki couplings to reduce byproducts .
Solvent Optimization : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) for greener processes.
Process Analytical Technology (PAT) : Implement inline FTIR or HPLC to monitor reaction progression and intermediates.
Purification : Use flash chromatography (hexane/acetone gradients) or recrystallization (ethanol/water) for >95% purity .
What methodologies are recommended for assessing enzyme inhibition kinetics?
Level: Basic
Answer:
Fluorescence-Based Assays : Measure ATPase activity using ADP-Glo™ Kinase Assay for CDK9 .
Surface Plasmon Resonance (SPR) : Determine Kd and binding kinetics (kon/koff).
Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes upon binding.
Cellular Assays : Use Western blotting to monitor downstream biomarkers (e.g., Mcl-1 downregulation) .
How can computational tools enhance lead optimization?
Level: Advanced
Answer:
Free Energy Perturbation (FEP) : Predict relative binding affinities of analogs with Schrödinger’s FEP+ .
ADMET Prediction : Use SwissADME to optimize logP (<3) and PSA (<90 Ų) for improved bioavailability.
Fragment-Based Design : Merge fragments (e.g., pyrazolo[1,5-a]pyrimidine core + dimethylaminoethyl) via AutoCouple .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
